4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one
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Overview
Description
4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α-haloketone, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the ring system .
Scientific Research Applications
4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring system and have comparable biological activities.
Oxazole Derivatives: These compounds have a similar oxazole ring and are studied for their diverse biological activities.
Uniqueness
4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-2-8-3-5-6(4)7(10)9-11-5/h4,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
CYPJHXAVPINXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1C(=O)NO2 |
Origin of Product |
United States |
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